

A Comparative Analysis of Tau R2 Aggregation and Other Repeat Domains

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Compound of Interest

Compound Name: *Tau Peptide (275-305) (Repeat 2 domain)*

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The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The core of the Tau protein contains a microtubule-binding region (MTBR) composed of three or four imperfect repeat domains (R1, R2, R3, and R4). These domains are not only critical for microtubule stabilization but are also the primary drivers of Tau's pathological aggregation.

This guide provides a comparative analysis of the aggregation properties of the second repeat domain (R2) against other Tau repeat domains. The R2 domain, present only in "4R" Tau isoforms, contains the highly amyloidogenic VQIINK motif, which significantly influences its aggregation and seeding propensity. Understanding the distinct characteristics of each repeat domain is crucial for developing targeted therapeutics for different tauopathies.

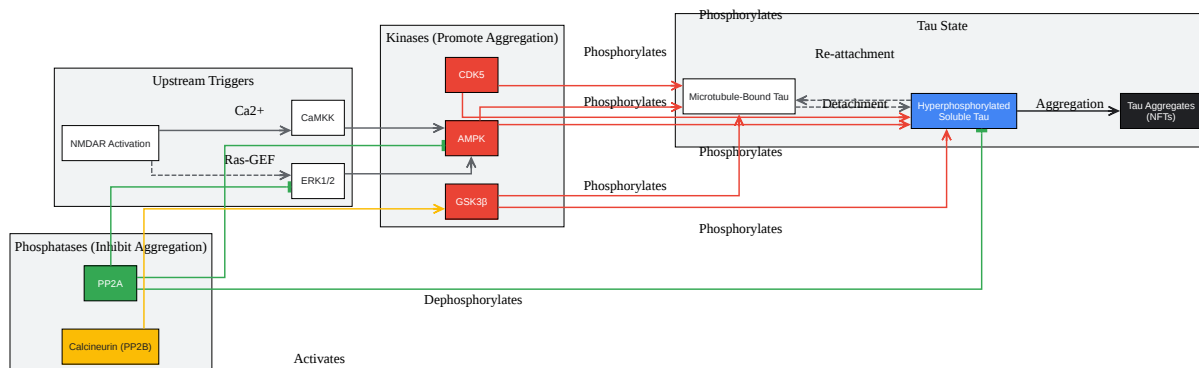
Quantitative Comparison of Tau Repeat Domain Aggregation

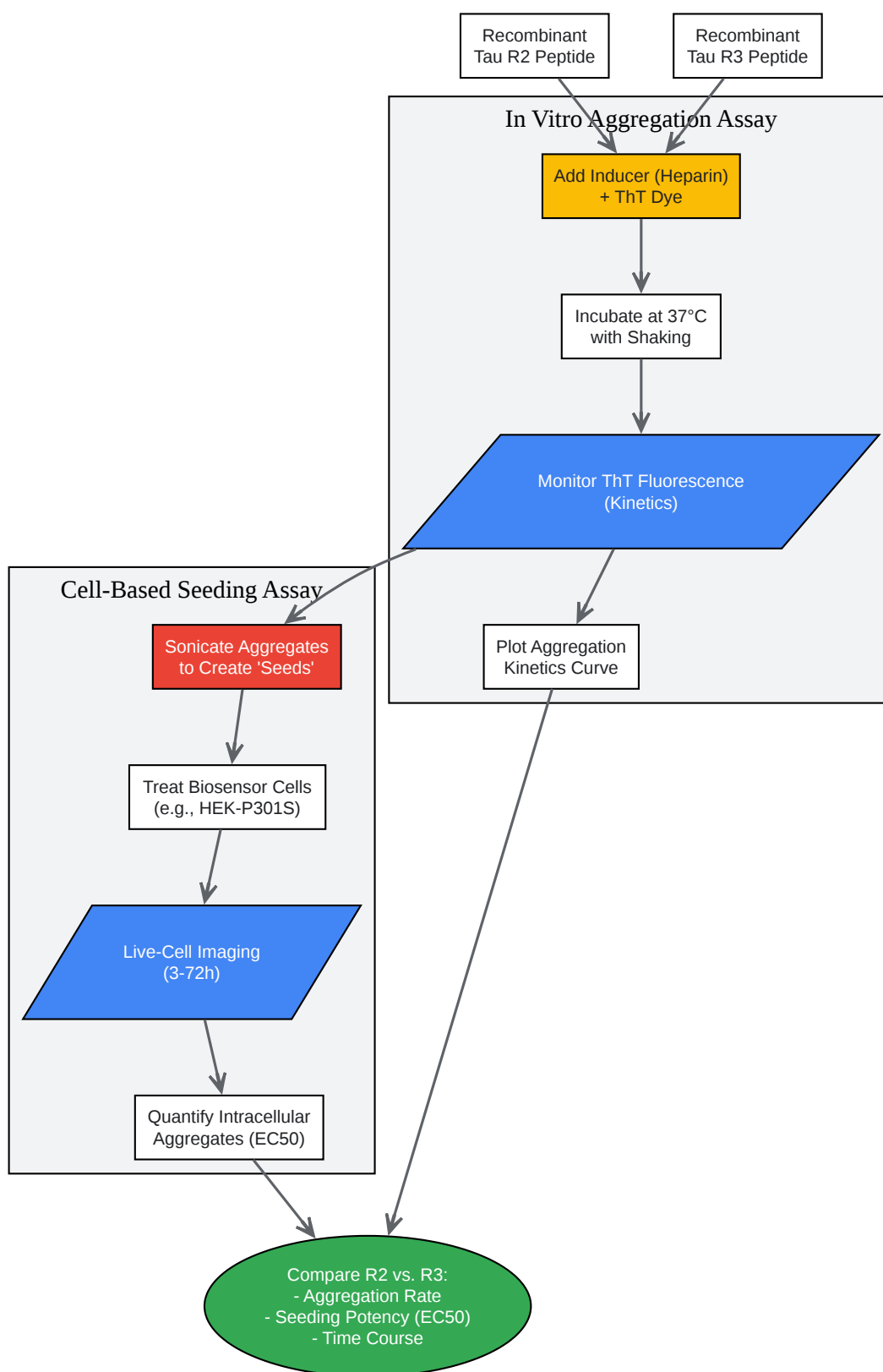
The aggregation kinetics and seeding potential vary significantly among the different Tau repeat domains. The R2 and R3 domains are recognized as the most critical regions for initiating and propagating Tau aggregation.

Feature	Repeat 1 (R1)	Repeat 2 (R2)	Repeat 3 (R3)	Repeat 4 (R4)
Key Aggregation Motif	-	275VQIINK280 (PHF6*)	306VQIVYK311 (PHF6)	PAM4 motif identified
Heparin-Induced Aggregation	Forms amorphous aggregates.[1]	Rapidly forms seed-competent fibrils.[2] Fibrillizes faster than R3.[2][3]	Forms seed-competent fibrils.[2]	Forms amorphous aggregates.[1]
Spontaneous Aggregation	Low propensity.	Does not form seed-competent fibrils without an inducer.[2]	Can self-aggregate and form seed-competent fibrils without heparin.[2]	Low propensity.
Seeding Potential	Not typically considered a primary seeding domain.	High. Induces intracellular aggregation at lower concentrations and shorter times compared to R3.[4]	High, but lower than R2.[4]	Not typically considered a primary seeding domain.
Effect of Cu ²⁺	Forms amorphous aggregates.[1]	Dimerization via disulfide bonds, leading to fibrillization.[1]	Dimerization via disulfide bonds, leading to fibrillization.[1]	Forms amorphous aggregates.[1]
Structural Preference	Tends to adopt a linear shape in combination with R2 (R1-R2).[5]	-	Tends to adopt a C-shaped motif in combination with R4 (R3-R4).[5]	-

Key Signaling Pathways in Tau Aggregation

Tau aggregation is heavily regulated by post-translational modifications, primarily phosphorylation. A complex network of kinases and phosphatases controls the phosphorylation state of Tau, influencing its detachment from microtubules and its propensity to aggregate.





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